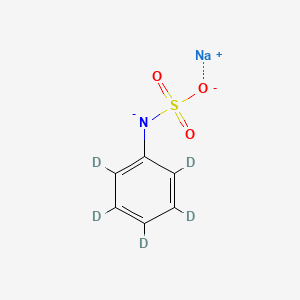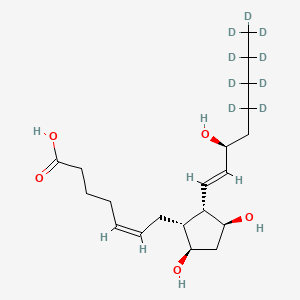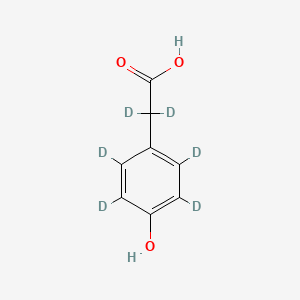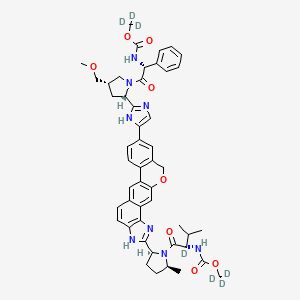
Velpatasvir-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Velpatasvir-d7 is a deuterated form of Velpatasvir, a direct-acting antiviral agent used in combination with Sofosbuvir for the treatment of chronic hepatitis C virus infection. Velpatasvir is an inhibitor of the non-structural protein 5A (NS5A), which is essential for viral replication and assembly. The deuterated form, this compound, contains seven deuterium atoms, which can enhance the pharmacokinetic properties of the compound by reducing its metabolic rate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Velpatasvir-d7 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: The synthesis begins with the formation of the pyrrolidine ring, which is a crucial part of the Velpatasvir structure.
Introduction of Deuterium Atoms: Deuterium atoms are introduced at specific positions in the molecule using deuterated reagents.
Coupling Reactions: Various coupling reactions are performed to assemble the different fragments of the molecule.
Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize impurities.
Use of Catalysts: Catalysts are used to enhance reaction rates and selectivity.
Scale-Up: The process is scaled up using industrial reactors and equipment.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Velpatasvir-d7 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can occur, leading to the formation of reduced metabolites.
Substitution: Substitution reactions can take place, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions may involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions include various metabolites of this compound, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
Velpatasvir-d7 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Velpatasvir.
Biology: Employed in biological studies to understand the interaction of Velpatasvir with viral proteins and host cells.
Medicine: Used in clinical research to evaluate the efficacy and safety of Velpatasvir in treating hepatitis C virus infection.
Industry: Applied in the pharmaceutical industry for the development and quality control of antiviral drugs.
Mechanism of Action
Velpatasvir-d7 exerts its effects by inhibiting the non-structural protein 5A (NS5A) of the hepatitis C virus. NS5A is essential for viral replication and assembly. By binding to NS5A, this compound prevents the virus from replicating and assembling, thereby reducing the viral load in the infected individual. The molecular targets and pathways involved include the inhibition of viral RNA replication and the disruption of the viral replication complex.
Comparison with Similar Compounds
Similar Compounds
Ledipasvir: Another NS5A inhibitor used in combination with Sofosbuvir for the treatment of hepatitis C virus infection.
Daclatasvir: An NS5A inhibitor with a similar mechanism of action but different chemical structure.
Ombitasvir: An NS5A inhibitor used in combination with other antiviral agents for the treatment of hepatitis C virus infection.
Uniqueness of Velpatasvir-d7
This compound is unique due to the presence of deuterium atoms, which enhance its pharmacokinetic properties by reducing its metabolic rate. This can lead to improved efficacy and longer duration of action compared to non-deuterated analogs.
Properties
Molecular Formula |
C49H54N8O8 |
|---|---|
Molecular Weight |
890.0 g/mol |
IUPAC Name |
trideuteriomethyl N-[(2S)-2-deuterio-1-[(2S,5S)-2-[17-[2-[(2S,4S)-4-(methoxymethyl)-1-[(2R)-2-phenyl-2-(trideuteriomethoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]-5-methylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1/i5D3,6D3,41D |
InChI Key |
FHCUMDQMBHQXKK-IPEVNJPTSA-N |
Isomeric SMILES |
[2H][C@](C(C)C)(C(=O)N1[C@H](CC[C@H]1C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC([2H])([2H])[2H])COC)C)NC(=O)OC([2H])([2H])[2H] |
Canonical SMILES |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)


![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)

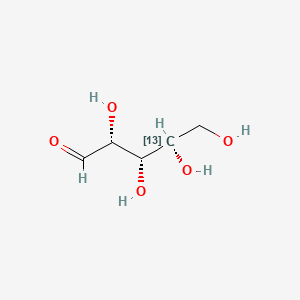



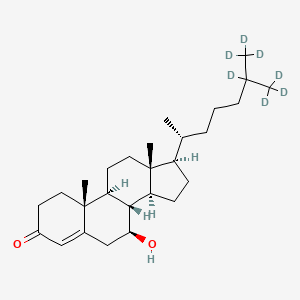
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)
